5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-1H-pyrazole with a suitable cyclopropyl and trifluoromethyl-containing reagent. One common method involves the reaction of 5-amino-1H-pyrazole with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific trifluoromethyl and cyclopropyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, bioavailability, and specificity for certain molecular targets .
Properties
Molecular Formula |
C10H9F3N4 |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-4-9-15-6(5-1-2-5)3-8(14)17(9)16-7/h3-5H,1-2,14H2 |
InChI Key |
JEWWWKHKBKUBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.